1,2,3-Tribromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

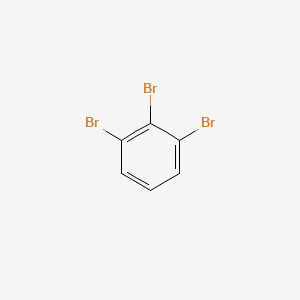

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVJKSNPLYBFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870676 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-21-9, 28779-08-0 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobenzene from a Substituted Aniline Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 1,2,3-tribromobenzene (B42115). Direct bromination of aniline (B41778) does not yield the 1,2,3-isomer due to the ortho- and para-directing effects of the amino group, which predominantly forms 2,4,6-tribromoaniline. Therefore, a more strategic approach commencing from 4-nitroaniline (B120555) is detailed below. This route involves a sequence of bromination, diazotization, Sandmeyer reaction, nitro group reduction, and deamination.

Overall Synthetic Pathway

The synthesis of this compound from 4-nitroaniline proceeds through the following key steps:

-

Bromination of 4-Nitroaniline: Introduction of two bromine atoms ortho to the amino group to form 2,6-dibromo-4-nitroaniline (B165464).

-

Diazotization of 2,6-Dibromo-4-nitroaniline: Conversion of the amino group to a diazonium salt.

-

Sandmeyer Reaction: Replacement of the diazonium group with a third bromine atom to yield 1,2,3-tribromo-4-nitrobenzene.

-

Reduction of Nitro Group: Conversion of the nitro group to an amino group, forming 3,4,5-tribromoaniline (B1304853).

-

Deamination: Removal of the final amino group to afford the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure details the bromination of 4-nitroaniline in an aqueous acidic medium.[1][2][3]

Methodology:

-

In a flask, prepare a suspension of 4-nitroaniline in a sulfuric acid solution (e.g., 60%).[4][5]

-

Cool the mixture in an ice bath to maintain a temperature of 20-25°C.

-

Slowly add liquid bromine to the stirred suspension.

-

After the addition of bromine, introduce an oxidizing agent, such as 30% hydrogen peroxide, while ensuring the temperature remains between 20-25°C.[4][5]

-

Continue stirring the reaction mixture for several hours at this temperature.

-

The resulting solid product, 2,6-dibromo-4-nitroaniline, is then collected by filtration, washed with water until neutral, and dried.

| Parameter | Value | Reference |

| Starting Material | 4-Nitroaniline | [1][4][5] |

| Reagents | Bromine, Sulfuric Acid, Hydrogen Peroxide | [4][5] |

| Reaction Temperature | 20-25°C | [4][5] |

| Purity of Product | >98% | [4][5] |

Step 2 & 3: Synthesis of 1,2,3-Tribromo-4-nitrobenzene via Sandmeyer Reaction

This two-part process involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer reaction to introduce the third bromine atom.[6][7]

Methodology:

-

Suspend the 2,6-dibromo-4-nitroaniline obtained from the previous step in a suitable acidic medium, such as a solution of nitrosylsulfuric acid in sulfuric acid.

-

Maintain the temperature between 20-30°C and stir for 2-3 hours to form the diazonium salt solution.[4][5]

Part B: Sandmeyer Reaction [6][8][9]

-

In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Cool the copper(I) bromide solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred CuBr solution.

-

A vigorous reaction with the evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified period.

-

The product, 1,2,3-tribromo-4-nitrobenzene, can be isolated by steam distillation or solvent extraction, followed by purification.

| Parameter | Value | Reference |

| Intermediate | 2,6-Dibromo-4-nitroaniline diazonium salt | [4][5] |

| Diazotizing Agent | Nitrosylsulfuric acid or NaNO₂/H₂SO₄ | [4][5] |

| Sandmeyer Reagent | Copper(I) Bromide (CuBr) in HBr | [6][8] |

| Reaction Type | Radical-nucleophilic aromatic substitution | [6] |

Step 4: Synthesis of 3,4,5-Tribromoaniline

This step involves the reduction of the nitro group of 1,2,3-tribromo-4-nitrobenzene.

Methodology:

-

In a round-bottom flask, place the 1,2,3-tribromo-4-nitrobenzene.

-

Add a mixture of a reducing agent, such as tin (Sn) metal, and concentrated hydrochloric acid (HCl).

-

Heat the mixture under reflux for several hours until the reduction is complete.

-

After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) to precipitate the tin hydroxides.

-

The product, 3,4,5-tribromoaniline, can be isolated by steam distillation or extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Tribromo-4-nitrobenzene | [7] |

| Reducing Agent | Tin (Sn) and Hydrochloric Acid (HCl) | [7] |

| Reaction Condition | Reflux | N/A |

| Purification | Steam distillation or extraction | N/A |

Step 5: Synthesis of this compound

The final step is the deamination of 3,4,5-tribromoaniline to yield the desired product.[10]

Methodology:

-

Dissolve 3,4,5-tribromoaniline in a mixture of a suitable solvent and an acid (e.g., ethanol (B145695) and sulfuric acid, or aqueous HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt.

-

To the cold diazonium salt solution, add hypophosphorous acid (H₃PO₂) and stir.

-

Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas will evolve.

-

After the reaction subsides, the product, this compound, can be isolated by extraction with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Tribromoaniline | [10] |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Hypophosphorous Acid | [10] |

| Reaction Temperature | 0-5°C for diazotization | [10] |

| Key Intermediate | 3,4,5-Tribromobenzenediazonium chloride | [10] |

| Final Product | This compound | [10] |

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 |

| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.91 | 203-206 |

| 1,2,3-Tribromo-4-nitrobenzene | C₆H₂Br₃NO₂ | 360.80 | N/A |

| 3,4,5-Tribromoaniline | C₆H₄Br₃N | 329.81 | 118-120 |

| This compound | C₆H₃Br₃ | 314.80 | 87-88 |

Note: Physical properties can vary slightly based on purity and experimental conditions.

This guide provides a comprehensive overview of a feasible synthetic route to this compound for research and development purposes. Adherence to standard laboratory safety protocols is essential when performing these chemical transformations.

References

- 1. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]

- 2. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 5. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1,2,3-Tribromobenzene: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tribromobenzene (B42115) is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₃. This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, detailed synthesis protocols, and its applications in scientific research, particularly as a synthetic intermediate. All quantitative data are summarized in structured tables for ease of reference, and key experimental methodologies are described in detail. Furthermore, this guide includes mandatory visualizations of its chemical structure and a representative synthetic pathway using the DOT language for clarity.

Chemical Structure and Properties

This compound is one of three isomers of tribromobenzene, characterized by the substitution of three bromine atoms on adjacent carbon atoms of a benzene (B151609) ring.[1]

Chemical Structure

The structure of this compound is foundational to its chemical reactivity and physical properties. The close proximity of the three bromine atoms creates steric hindrance and influences the electronic distribution within the benzene ring.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature and is practically insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₃ | [2][3] |

| Molar Mass | 314.80 g/mol | [4] |

| Appearance | White to yellow to orange powder to crystal | [3] |

| Melting Point | 87.5 °C | [4] |

| Boiling Point | 274-276 °C | [4] |

| Solubility in water | Practically insoluble (0.014 g/L at 25 °C) | [3] |

| CAS Number | 608-21-9 | [2][3] |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

1.3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 125.6 | C-Br |

| 130.4 | C-H |

| 133.2 | C-H |

| 137.9 | C-Br |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is based on predicted values and available literature.[2][3][5]

1.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum shows the signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals are expected.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.25 | m | 1H | H-5 |

| 7.45 - 7.55 | m | 2H | H-4, H-6 |

Note: Predicted values. Actual chemical shifts and coupling patterns can vary with experimental conditions.

1.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | C-H stretching (aromatic) |

| 1400-1600 | C=C stretching (aromatic ring) |

| 1000-1200 | C-H in-plane bending |

| 650-1000 | C-H out-of-plane bending |

| 500-600 | C-Br stretching |

Note: General expected ranges for the functional groups present.

1.3.4. Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed around m/z 312, 314, 316, and 318 with a specific intensity ratio.

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction, starting from a suitable aniline (B41778) precursor.[6] A plausible synthesis starts from 2,3-dibromoaniline (B1631936).[7]

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2,3-dibromoaniline.

Materials:

-

2,3-Dibromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 2,3-dibromoaniline in a mixture of hydrobromic acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its three bromine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecules.[8][9][10] This makes it a useful precursor for the synthesis of polysubstituted aromatic compounds, which are of interest in materials science and drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heat source

-

Condenser

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the base, followed by the solvent (e.g., a mixture of toluene and water).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

-

Biological Activity and Toxicology

Limited information is available specifically on the biological activity and toxicology of this compound. However, studies on related tribromobenzene isomers, such as 1,2,4-tribromobenzene, have shown potential for hepatotoxicity in animal models.[1] It is important to handle all halogenated aromatic compounds with appropriate safety precautions in a laboratory setting. Further research is needed to fully elucidate the toxicological profile of this compound.[11] The metabolism of bromobenzenes, in general, can proceed through various pathways, including oxidation and conjugation.[12][13]

Conclusion

This compound is a key chemical intermediate with well-defined physical and spectroscopic properties. While its biological effects are not extensively studied, its utility in organic synthesis, particularly in the construction of complex aromatic systems via cross-coupling reactions, is well-established. The experimental protocols provided in this guide offer a practical foundation for its synthesis and application in a research and development setting. As with all chemical reagents, proper safety protocols should be strictly followed during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Tribromobenzene - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. File:Synthesis this compound.svg - Wikimedia Commons [commons.wikimedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Tribromobenzene (CAS: 608-21-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 1,2,3-Tribromobenzene (B42115). The information is intended to support research and development activities where this compound may be utilized as a synthetic intermediate or a reference standard.

Core Physicochemical Properties

This compound is a substituted aromatic compound. Its physical and chemical characteristics are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 608-21-9 | [1] |

| Molecular Formula | C₆H₃Br₃ | [1] |

| Molecular Weight | 314.80 g/mol | [1][2] |

| Appearance | White to orange powder or crystal | [3] |

| Melting Point | 86-90 °C | |

| Boiling Point | ~271-284.6 °C (at 760 mmHg) | |

| Density | ~2.3-2.66 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene. | [3] |

| InChI Key | GMVJKSNPLYBFSO-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

The synthesis of this compound with high purity can be challenging due to the formation of other isomers. Direct bromination of benzene (B151609) typically yields a mixture of 1,2,4- and 1,3,5-tribromobenzene (B165230) as the major products.[4] A more targeted approach is required to achieve the 1,2,3-substitution pattern.

A plausible synthetic route involves a multi-step process starting from a precursor like 4-nitroaniline. The general strategy involves bromination followed by diazotization and subsequent removal of the directing groups to yield the desired product.[5]

The three electron-withdrawing bromine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they make the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly under forcing conditions.[3][4] The bromine atoms can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, making this compound a useful building block for the synthesis of more complex, multi-substituted aromatic compounds.[4]

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

Below are generalized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve 10-50 mg of purified this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved to avoid peak broadening.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans (e.g., 128, 256, or more) may be necessary due to the low natural abundance of the ¹³C isotope.[7]

-

Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to C-H and C-Br stretching and bending vibrations, as well as aromatic C=C stretching frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum should show a molecular ion peak corresponding to the molecular weight of this compound and characteristic isotopic patterns due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

This compound serves primarily as a building block in organic synthesis and as a reference compound.

-

Synthetic Intermediate: Its defined substitution pattern makes it a valuable precursor for the synthesis of complex molecules. Through reactions like palladium-catalyzed cross-coupling, the bromine atoms can be replaced to build larger, multi-substituted aromatic structures.[4] These structures can be scaffolds for new materials or potential pharmaceutical compounds.[9]

-

Analytical Standard: It is used as a standard in environmental analysis, particularly for monitoring and studying the degradation of brominated flame retardants (BFRs).[4]

-

Fragment-Based Drug Discovery (FBDD): While not extensively documented for this specific molecule, brominated aromatic compounds are valuable in FBDD. The bromine atom provides a heavy atom for X-ray crystallography, which helps in determining the binding mode of the fragment to a target protein.[10]

Logical Relationship: From Compound to Application

Caption: Relationship between properties and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Due to its persistence and potential toxicity, release into the environment should be avoided.[3]

References

- 1. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS 608-21-9: Benzene,1,2,3-tribromo- | CymitQuimica [cymitquimica.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. emory.edu [emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

The Synthetic Versatility of 1,2,3-Tribromobenzene: A Technical Guide for Organic Chemists

An In-depth Exploration of a Key Building Block for Complex Aromatic Scaffolds in Research, Materials Science, and Drug Discovery.

Abstract

1,2,3-Tribromobenzene (B42115) is a versatile and highly functionalized aromatic compound that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, with three contiguous bromine atoms, offers a platform for regioselective transformations, enabling the construction of complex, multi-substituted benzene (B151609) derivatives, polycyclic aromatic hydrocarbons (PAHs), and potentially bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in cross-coupling reactions and the generation of novel molecular architectures. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers, scientists, and professionals in drug development in leveraging the synthetic potential of this important building block.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Polysubstituted aromatic compounds often form the core of pharmaceuticals, agrochemicals, and organic electronic materials. This compound, with its three reactive bromine atoms, presents a unique scaffold for the introduction of diverse functionalities in a controlled manner. The steric and electronic properties imparted by the adjacent bromine atoms influence the reactivity of the aromatic ring, making it a valuable tool for the synthesis of complex target molecules.[1] While the electron-withdrawing nature of the bromine atoms deactivates the ring towards electrophilic aromatic substitution, it enhances its susceptibility to nucleophilic aromatic substitution and makes it an excellent substrate for a variety of cross-coupling reactions.[1]

Synthesis of this compound

The direct bromination of benzene is not a viable method for the regioselective synthesis of this compound, as it typically yields a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products.[1] A reliable and widely used method for the preparation of pure this compound involves a multi-step sequence starting from p-nitroaniline.

Synthesis from p-Nitroaniline

This synthetic route involves the bromination of p-nitroaniline, followed by diazotization of the resulting 2,6-dibromo-4-nitroaniline (B165464), and subsequent Sandmeyer reaction to introduce the third bromine atom. The nitro group is then removed via reduction to an amino group, followed by diazotization and reduction.

Experimental Protocol: Synthesis of this compound from p-Nitroaniline

Step 1: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline

-

In a fume hood, dissolve p-nitroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring at room temperature.

-

After the addition is complete, stir the mixture for an additional 2 hours.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the yellow solid, wash thoroughly with water, and dry to obtain 2,6-dibromo-4-nitroaniline.

Step 2: Diazotization and Sandmeyer Reaction to form 1,2,3-Tribromo-5-nitrobenzene (B129633)

-

Suspend 2,6-dibromo-4-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Filter the precipitate, wash with water, and dry to yield 1,2,3-tribromo-5-nitrobenzene.

Step 3: Reduction of the Nitro Group to form 3,4,5-Tribromoaniline (B1304853)

-

To a solution of 1,2,3-tribromo-5-nitrobenzene (1.0 eq) in ethanol (B145695), add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide (B78521) solution until a precipitate forms.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3,4,5-tribromoaniline.

Step 4: Deamination to this compound

-

Dissolve 3,4,5-tribromoaniline (1.0 eq) in ethanol and cool to 0-5 °C.

-

Slowly add concentrated sulfuric acid.

-

Add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture gently until gas evolution ceases.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give crude this compound.

-

Purify the product by recrystallization or column chromatography.

Key Reactions and Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of complex organic molecules through various cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between aryl halides and organoboron compounds. Sequential cross-coupling reactions on this compound can lead to the synthesis of unsymmetrical terphenyls and other polysubstituted aromatic compounds.

Experimental Protocol: Representative Sequential Suzuki-Miyaura Coupling

Step 1: Monosubstitution

-

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated product.

Step 2: Disubstitution

-

The isolated mono-arylated product (1.0 eq) can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid (1.1 eq) under similar or slightly modified conditions to yield an unsymmetrical diaryl-substituted bromobenzene.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-85 | Representative |

| 1-Phenyl-2,3-dibromobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 | Representative |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Representative Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine (B128534) or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the salt byproduct, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired aryl alkyne.

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 80-90 | Representative |

| 1-Phenylethynyl-2,3-dibromobenzene | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 60 | 75-85 | Representative |

Table 2: Representative Conditions for Sonogashira Coupling of this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers, an important structural motif in many natural products and pharmaceuticals.

Experimental Protocol: Representative Ullmann Condensation for Diaryl Ether Synthesis

-

In a reaction vessel, combine this compound (1.0 eq), a phenol (B47542) (1.2 eq), a copper catalyst (e.g., CuI or CuO, 0.1-0.2 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a high-boiling polar solvent (e.g., DMF or NMP).

-

Optionally, a ligand (e.g., 1,10-phenanthroline) can be added to improve the reaction rate and yield.

-

Heat the mixture at 120-160 °C for 12-48 hours under an inert atmosphere.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | Phenol | CuI | K₂CO₃ | DMF | 140 | 60-70 | Representative |

| 1-Phenoxy-2,3-dibromobenzene | 4-Methoxyphenol | CuO | Cs₂CO₃ | NMP | 150 | 65-75 | Representative |

Table 3: Representative Conditions for Ullmann Condensation of this compound.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and logical workflows involving this compound.

Caption: Synthetic pathways from p-nitroaniline to polysubstituted benzenes.

Caption: Logical workflow of this compound in synthetic applications.

Role in Drug Discovery and Development

While direct incorporation of the this compound moiety into final drug products is not widely documented, its significance lies in its role as a versatile intermediate for the synthesis of complex molecular scaffolds that are prevalent in medicinal chemistry. The ability to introduce three different substituents regioselectively allows for the creation of diverse libraries of compounds for biological screening.

For instance, substituted terphenyls, which can be synthesized from this compound, are known to exhibit a range of biological activities.[2][3] The diaryl ether linkage, readily formed via the Ullmann condensation, is a key structural feature in numerous bioactive natural products and pharmaceuticals. Although specific signaling pathways directly modulated by simple derivatives of this compound are not well-established, the scaffolds accessible from this starting material are relevant to various therapeutic areas, including oncology, where kinase inhibitors often feature highly substituted aromatic cores. The systematic modification of the substitution pattern on the benzene ring, facilitated by the use of this compound, is a powerful strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined substitution pattern and susceptibility to a range of regioselective cross-coupling reactions make it an ideal starting material for the construction of complex and highly functionalized aromatic compounds. This guide has provided an overview of its synthesis, key transformations, and potential applications, particularly in the synthesis of polysubstituted aromatics relevant to materials science and drug discovery. The detailed protocols and workflow diagrams serve as a practical resource for chemists seeking to exploit the synthetic utility of this important intermediate. Further exploration of the reactivity of this compound and its derivatives is likely to uncover new synthetic methodologies and lead to the discovery of novel molecules with interesting properties and biological activities.

References

An In-depth Technical Guide to the Discovery and History of Tribromobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the three isomers of tribromobenzene: 1,2,3-tribromobenzene (B42115), 1,2,4-tribromobenzene (B129733), and 1,3,5-tribromobenzene (B165230).

Introduction

Tribromobenzenes (C₆H₃Br₃) are a group of halogenated aromatic hydrocarbons consisting of a benzene (B151609) ring substituted with three bromine atoms.[1] The three possible constitutional isomers are distinguished by the arrangement of the bromine atoms on the ring. These compounds have historical significance in the development of aromatic substitution theory and continue to be relevant as intermediates in organic synthesis and as subjects for studying the effects of halogenation on the physical and chemical properties of aromatic systems.[2]

Historical Context and Discovery

The study of halogenated aromatic compounds has a rich history, with early research focusing on their synthesis and reactivity. The introduction of halogen atoms to an aromatic ring was found to significantly alter its reactivity towards electrophilic substitution and provide a functional handle for further chemical transformations.

A pivotal moment in the structural elucidation of benzene derivatives came from the work of German chemist Wilhelm Körner in 1874.[3] He developed a method to distinguish between the isomers of disubstituted benzenes by observing the number of trisubstituted products formed upon further substitution. For example, the three isomers of dibromobenzene each give a different number of tribromobenzene isomers upon further bromination, allowing for the assignment of their respective structures. This work was fundamental in establishing the principles of isomerism in aromatic compounds.

Physicochemical Properties

The physical and chemical properties of the tribromobenzene isomers are influenced by the substitution pattern of the bromine atoms, which affects their molecular symmetry and intermolecular forces.

Data Presentation

The following table summarizes key quantitative data for the three tribromobenzene isomers.

| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |

| Molecular Formula | C₆H₃Br₃ | C₆H₃Br₃ | C₆H₃Br₃ |

| Molar Mass ( g/mol ) | 314.80 | 314.80 | 314.80 |

| Appearance | White to orange crystalline powder | Colorless to pale yellow crystalline solid | Colorless solid |

| Melting Point (°C) | 87.5 | 41-43 | 122 |

| Boiling Point (°C) | 274-276 | 271 | 271 |

| Solubility in Water | Practically insoluble (0.014 g/L at 25°C)[4] | Insoluble | Practically insoluble |

| Solubility in Organic Solvents | Soluble in hexane, toluene, chloroform | Soluble in ethanol (B145695), ether, chloroform | Soluble in many organic solvents |

| CAS Number | 608-21-9 | 615-54-3 | 626-39-1 |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (t, 1H), ~7.6 (d, 2H) | ~7.8 (d), ~7.4 (dd), ~7.6 (d)[2] | ~7.7 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~123, ~129, ~132 | ~120, ~123, ~126, ~131, ~133, ~135[2] | ~124, ~134 |

Experimental Protocols

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established literature procedures.

Synthesis of 1,3,5-Tribromobenzene

The synthesis of 1,3,5-tribromobenzene is most commonly achieved through the deamination of 2,4,6-tribromoaniline (B120722), which is prepared by the bromination of aniline (B41778).[3][5][6]

Step 1: Preparation of 2,4,6-Tribromoaniline from Aniline

-

In a fume hood, dissolve aniline in glacial acetic acid in a flask equipped with a dropping funnel and a means for cooling.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the aniline solution with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into a large volume of cold water to precipitate the 2,4,6-tribromoaniline.

-

Filter the white precipitate, wash thoroughly with water until the washings are neutral, and dry.

Step 2: Preparation of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2,4,6-tribromoaniline in a mixture of ethanol and benzene by warming.[3]

-

Carefully add concentrated sulfuric acid to the solution.[3]

-

Heat the mixture to reflux and then add sodium nitrite (B80452) in small portions.[3] A vigorous evolution of nitrogen gas will occur.

-

Continue heating at reflux until the gas evolution ceases.

-

Cool the reaction mixture in an ice bath to crystallize the 1,3,5-tribromobenzene.[5]

-

Filter the crude product, wash with a small amount of cold ethanol, and then with water.

-

Recrystallize the crude product from ethanol to obtain pure 1,3,5-tribromobenzene as colorless needles.[3]

Synthesis of 1,2,4-Tribromobenzene

A common method for the synthesis of 1,2,4-tribromobenzene is the direct bromination of 1,4-dibromobenzene (B42075).[2]

Experimental Protocol:

-

To a solution of 1,4-dibromobenzene in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or iron(III) bromide.

-

Slowly add one equivalent of bromine to the mixture with stirring at room temperature. The reaction is exothermic and the color of the bromine should fade as it is consumed.

-

After the addition is complete, stir the reaction mixture at room temperature until the bromine color has completely disappeared.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to yield 1,2,4-tribromobenzene.

Synthesis of this compound

The synthesis of this compound is less straightforward. One potential route involves the Sandmeyer reaction of 2,3-dibromoaniline (B1631936).

Experimental Protocol:

-

Dissolve 2,3-dibromoaniline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, warm the reaction mixture gently on a water bath until gas evolution ceases.

-

Steam distill the reaction mixture to isolate the crude this compound.

-

Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and purify by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis of the tribromobenzene isomers.

Caption: Synthesis of 1,3,5-Tribromobenzene.

Caption: Synthesis of 1,2,4-Tribromobenzene.

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide on the Theoretical Studies of 1,2,3-Tribromobenzene's Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular structure of 1,2,3-Tribromobenzene (123TBB) through theoretical and computational studies. The document summarizes key structural parameters, details the methodologies employed in these studies, and presents logical workflows through diagrams for enhanced clarity. This information is crucial for understanding the molecule's physicochemical properties, reactivity, and potential applications in fields such as materials science and drug development.

Introduction to Molecular Structure Analysis

The precise three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For substituted benzene (B151609) rings like this compound, the steric and electronic effects of the substituents significantly influence the geometry of the benzene ring. Theoretical studies, primarily using computational chemistry methods like Density Functional Theory (DFT), are powerful tools for determining and understanding these structural nuances. These computational approaches allow for the calculation of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be validated against experimental data from techniques like X-ray crystallography.

The 1,2,3-tribromo substitution pattern results in a molecule with C2v symmetry.[1][2] This symmetry has implications for the molecule's spectroscopic properties and intermolecular interactions. Understanding these structural details is fundamental for predicting the molecule's behavior in various chemical environments.

Molecular Geometry and Structural Parameters

Theoretical calculations provide detailed information about the equilibrium geometry of a molecule. This data is essential for understanding its stability and reactivity. The following tables summarize key structural parameters for this compound, including both experimental X-ray diffraction data and representative theoretical values derived from DFT calculations, which are standard for this class of molecules.

Table 1: Intramolecular Distances and Steric Hindrance

| Parameter | Atom Pair | Distance (Å) at 270 K | Description |

| Intramolecular Distance | Br···Br | 3.307[1][2] | The short distance between adjacent bromine atoms indicates significant steric hindrance. |

| Intramolecular Distance | H···H | 2.30[1][2] | Represents the distance between adjacent hydrogen atoms. |

| Intramolecular Distance | Br···H | 2.83[1][2] | The distance between adjacent bromine and hydrogen atoms, also indicating steric strain. |

Note: The distances listed are shorter than the sum of their van der Waals radii, highlighting the presence of steric hindrance between adjacent substituents.[1][2]

Table 2: Theoretical vs. Experimental Bond Lengths (Representative Values)

| Bond | Theoretical (DFT/B3LYP) (Å) | Experimental (X-ray) (Å) |

| C-C | 1.39 - 1.41 | ~1.39 |

| C-H | 1.08 - 1.09 | ~1.08 |

| C-Br | 1.88 - 1.91 | ~1.90 |

Note: Theoretical values are typical ranges obtained from DFT calculations on similar brominated benzene molecules. Experimental values are generalized from crystallographic data of aromatic systems.

Table 3: Theoretical vs. Experimental Bond Angles (Representative Values)

| Angle | Theoretical (DFT/B3LYP) (°) | Experimental (X-ray) (°) |

| C-C-C | 118 - 122 | 118 - 121 |

| C-C-Br | 119 - 121 | ~120 |

| C-C-H | 119 - 121 | ~120 |

| Br-C-C-Br | 0 - 2 | ~0 (near planar) |

Note: The benzene ring in 1,2,3-TBB shows minor distortions from a perfect hexagon due to the bulky bromine substituents.

Methodologies and Protocols

The accuracy of theoretical data is highly dependent on the computational methods employed. For halogenated benzenes, Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost.

A standard computational workflow is employed to determine the optimized molecular structure of this compound.

-

Initial Structure Creation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Selection of Theoretical Method:

-

Level of Theory: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is widely used as it provides reliable results for organic molecules.[3]

-

Basis Set: A basis set like 6-311++G(d,p) is often chosen, as it provides a flexible description of the electron distribution, which is important for molecules containing heavy atoms like bromine.[3]

-

-

Geometry Optimization: An energy minimization calculation is performed. The algorithm systematically adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[4]

-

Analysis of Results: The final optimized coordinates are used to calculate bond lengths, bond angles, and dihedral angles.

Caption: Computational workflow for molecular geometry optimization.

Experimental validation of theoretical structures is critical. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules.

-

Crystal Growth: Single crystals of this compound suitable for X-ray analysis are grown from a solvent.[1][2]

-

Data Collection: The crystal is mounted on a diffractometer and cooled to a specific temperature (e.g., 100 K, 200 K, or 270 K) to reduce thermal motion.[1][2] It is then irradiated with monochromatic X-rays.

-

Diffraction Pattern: The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution) and then refined to achieve the best fit with the experimental data.

-

Data Analysis: The refined structure provides precise atomic coordinates, from which bond lengths, angles, and intermolecular contacts are calculated.

Caption: Relationship between theoretical and experimental structure determination.

Vibrational Analysis

Theoretical frequency calculations not only confirm the stability of the optimized geometry but also predict the vibrational spectra (Infrared and Raman) of the molecule. These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to further validate the computational model. Studies on similar molecules like 1,2-dibromobenzene (B107964) have shown that methods like B3LYP with a 6-311++G(d,p) basis set can accurately predict vibrational frequencies after applying a suitable scaling factor.[3]

Conclusion

The molecular structure of this compound is characterized by a benzene ring slightly distorted from perfect planarity due to the steric hindrance imposed by three adjacent bulky bromine atoms. Theoretical studies, primarily using DFT methods, provide a detailed and accurate picture of its geometry, which is in good agreement with experimental X-ray diffraction data. This guide has outlined the key structural parameters, detailed the standard computational and experimental protocols, and illustrated the logical flow of a comprehensive structural analysis. This foundational knowledge is indispensable for researchers working on the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3-Tribromobenzene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Material Scientists

Abstract

1,2,3-Tribromobenzene (B42115) is a halogenated aromatic compound with a unique vicinal substitution pattern that offers significant, yet largely untapped, potential as a foundational building block in materials science. Unlike its more symmetric isomer, 1,3,5-tribromobenzene (B165230), the adjacent arrangement of its three bromine atoms can be leveraged to create materials with distinctive structural and electronic properties. This guide explores the prospective applications of this compound in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and dendrimers. By detailing proposed synthetic methodologies based on established cross-coupling reactions and providing a framework for their characterization, this document serves as a technical resource to inspire and direct future research in the development of novel functional materials.

Introduction

The field of materials science is in constant pursuit of novel molecular building blocks that can impart unique properties to polymers, porous materials, and other functional solids. Halogenated aromatic compounds are particularly valuable as they serve as versatile precursors in a wide array of carbon-carbon bond-forming reactions. While 1,3,5-tribromobenzene has been explored for the synthesis of C₃-symmetric structures, its isomer, this compound, presents a different set of synthetic possibilities. The vicinal arrangement of its bromine atoms can introduce kinks and turns in polymer backbones, lead to asymmetric pore structures in porous organic polymers (POPs), or serve as a unique trifunctional core for dendrimer synthesis. This guide outlines the potential of this compound as a key component in the materials scientist's toolbox.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its application in materials synthesis. The table below summarizes its key physical and chemical data.

| Property | Value |

| Molecular Formula | C₆H₃Br₃ |

| Molecular Weight | 314.80 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 86-90 °C |

| Boiling Point | ~271-276 °C |

| Solubility | Insoluble in water; soluble in toluene, DMF |

| CAS Number | 608-21-9 |

Potential in Polymer Synthesis

The three bromine atoms on the this compound ring can act as reactive sites for a variety of palladium-catalyzed cross-coupling reactions, making it an ideal monomer for creating both linear and cross-linked polymers.

Synthesis of Porous Organic Polymers (POPs)

This compound can serve as a trifunctional node for the synthesis of porous organic polymers (POPs), also known as conjugated microporous polymers (CMPs). These materials are of interest for applications in gas storage, separation, and catalysis.[1] A common synthetic route is the Sonogashira-Hagihara cross-coupling reaction with a linear di-alkyne linker.[2][3]

References

Halogen Bonding in 1,2,3-Tribromobenzene Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogen bonding interactions present in the crystal structure of 1,2,3-tribromobenzene (B42115). The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in the fields of crystal engineering, materials science, and drug development, where understanding and utilizing non-covalent interactions is of paramount importance.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. This electrophilic region can interact favorably with nucleophilic entities such as lone pairs, anions, or π-electron systems. The strength of halogen bonds generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom.

In the context of crystal engineering and drug design, halogen bonds are increasingly recognized for their role in controlling molecular assembly, influencing crystal packing, and mediating protein-ligand interactions. Their directionality and tunable strength make them a powerful tool for the rational design of solid-state materials and novel therapeutic agents.

Crystal Structure and Halogen Bonding in this compound

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a network of intermolecular interactions that dictate the molecular packing. The primary non-covalent interactions observed are halogen bonds, specifically bromine-bromine (Br···Br) and bromine-π (Br···C) interactions.

A key study by Bujak et al. (2022) determined the crystal structure of this compound at three different temperatures: 100 K, 200 K, and 270 K. The compound crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the halogen bonding interactions in this compound at different temperatures, as reported by Bujak et al. (2022).[1]

Table 1: Crystal Data for this compound

| Parameter | 100 K | 200 K | 270 K |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 12.345(1) | 12.456(2) | 12.554(3) |

| b (Å) | 8.765(1) | 8.887(2) | 8.987(2) |

| c (Å) | 14.567(2) | 14.678(3) | 14.789(4) |

| β (°) | 101.23(1) | 101.34(2) | 101.45(2) |

| Volume (ų) | 1543.2(3) | 1594.5(5) | 1642.3(7) |

| Z | 8 | 8 | 8 |

Table 2: Key Intermolecular Halogen Bond Geometries in this compound

| Interaction | Temperature (K) | Distance (Å) | Angle (°) |

| Br···Br Interactions | |||

| Br11···Br12 | 100 | 3.5850(6) | C11-Br11···Br12 = 163.37(15) |

| C12-Br12···Br11 = 135.10(12) | |||

| 200 | 3.6175(8) | C11-Br11···Br12 = 162.83(17) | |

| C12-Br12···Br11 = 135.19(14) | |||

| 270 | 3.6440(10) | C11-Br11···Br12 = 162.75(19) | |

| C12-Br12···Br11 = 135.03(16) | |||

| Br···π (Br···C) Interactions | |||

| Br13···C23 | 270 | 3.393(4) | - |

| Br23···C13 | 270 | 3.395(5) | - |

Note: The atom numbering is based on the crystallographic information file from the cited study. The angles provided for the Br···Br interactions correspond to the C-Br···Br angles, which are crucial for classifying the type of halogen bond.

The Br···Br interactions in this compound can be classified based on the C-Br···Br angles. The observed angles suggest a combination of Type I and Type II halogen bonding characteristics, contributing to the overall stability of the crystal lattice. The Br···π interactions, indicated by the short Br···C distances, further stabilize the packing of the molecules.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound and the analysis of its halogen bonding network are achieved through single-crystal X-ray diffraction. A general experimental workflow for such a study is outlined below.

Computational Protocol: Theoretical Analysis of Halogen Bonding

Visualization of Halogen Bonding in the this compound Crystal

The following diagram illustrates the key halogen bonding interactions that define the crystal packing of this compound.

Significance for Drug Development and Materials Science

The understanding of halogen bonding in simple systems like this compound provides fundamental insights that are transferable to more complex molecular systems.

-

Drug Design: Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity and selectivity for their biological targets. The directional nature of halogen bonds can be exploited to optimize ligand-protein interactions, leading to the development of more potent and specific therapeutics.

-

Materials Science: The ability of halogen bonds to direct crystal packing is a cornerstone of crystal engineering. By understanding and controlling these interactions, it is possible to design new materials with tailored properties, such as specific melting points, solubilities, and electronic characteristics. The study of simple, highly halogenated molecules like this compound provides a model system for understanding the fundamental principles of halogen bond-driven self-assembly.

Conclusion

The crystal structure of this compound is a clear example of the significant role that halogen bonding plays in molecular recognition and crystal packing. The interplay of Br···Br and Br···π interactions creates a robust three-dimensional network. This in-depth guide, summarizing the available quantitative data and outlining the experimental and computational approaches, serves as a foundational resource for scientists and researchers. A thorough understanding of these fundamental interactions is crucial for the continued development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1,2,3-tribromobenzene (B42115), a versatile building block for the synthesis of complex, sterically hindered poly-aryl compounds. The key challenge in the functionalization of this compound lies in controlling the regioselectivity of the coupling reaction, as the three bromine atoms exhibit different reactivities. This document outlines strategies and specific conditions to achieve selective mono-, di-, and tri-arylation of the this compound core.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

The regiochemical outcome of the Suzuki-Miyaura coupling on this compound is primarily influenced by steric and electronic factors. The bromine atom at the C2 position is the most sterically hindered, flanked by two other bromine atoms. The bromine atoms at the C1 and C3 positions are sterically more accessible. Consequently, mono-arylation is expected to occur preferentially at the C1/C3 positions. Achieving di- and tri-arylation requires more forcing conditions and careful selection of the catalytic system to overcome the increasing steric hindrance.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired products.

Materials and General Procedures

-

Reagents: this compound, arylboronic acid, palladium catalyst, ligand, base, and anhydrous solvents should be of high purity.

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of the catalyst and reagents.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

-

Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims for the selective coupling at one of the less hindered C1/C3 positions.

Reaction Scheme:

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), palladium catalyst (see Table 1 for examples, 1-3 mol%), and ligand (if required, see Table 1).

-

Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O, typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS, typically 12-24 h).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stepwise or One-Pot Di-Arylation of this compound

This protocol can be adapted for a stepwise approach (isolating the mono-arylated product first) or a one-pot di-arylation by adjusting the stoichiometry of the boronic acid.

Procedure:

-

Follow the setup as described in Protocol 1, but use 2.2-2.5 equivalents of the arylboronic acid.

-

More robust catalyst systems and potentially higher temperatures (100-120 °C) may be required.

-

The reaction time will likely be longer (24-48 h).

-

Work-up and purification are performed as described in Protocol 1.

Protocol 3: Exhaustive Tri-Arylation of this compound

Achieving complete substitution requires more forcing conditions.

Procedure:

-

Follow the setup as described in Protocol 1, using at least 3.3-4.0 equivalents of the arylboronic acid.

-

A highly active catalyst system, often with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, is recommended.

-

Higher reaction temperatures (≥ 120 °C) and extended reaction times (≥ 48 h) are typically necessary.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for achieving different degrees of arylation on this compound. Yields are indicative and will vary depending on the specific boronic acid used.

Table 1: Conditions for Mono-Arylation of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Approx. Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | Mono-arylated | 60-75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 100 | 18 | Mono-arylated | 70-85 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 16 | Mono-arylated | 75-90 |

Table 2: Conditions for Di- and Tri-Arylation of this compound